(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
CAS No.: 1306738-33-9
Cat. No.: VC2930762
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-33-9 |
|---|---|
| Molecular Formula | C7H9N3 |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | 2-(1,3-dimethylpyrazol-4-yl)acetonitrile |
| Standard InChI | InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 |
| Standard InChI Key | NWHFTWDQSDQNBB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CC#N)C |
| Canonical SMILES | CC1=NN(C=C1CC#N)C |
Introduction
Chemical Identity and Structural Characteristics
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile features a pyrazole ring with methyl groups at positions 1 and 3, and an acetonitrile group attached at position 4. The molecule's core structure consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms, characteristic of all pyrazole compounds. The presence of the acetonitrile functional group (-CH₂CN) extends from the 4-position of the pyrazole ring, creating a versatile chemical scaffold with potential for further modification.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters that enable its unambiguous recognition in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 1306738-33-9 |
| VCID | VC2930762 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | 2-(1,3-dimethylpyrazol-4-yl)acetonitrile |
| MDL Number | MFCD19103662 |
| PubChem Compound ID | 56604364 |
Table 1: Basic identification parameters of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Structural Representation
The compound can be represented through various chemical notation systems that capture its structural arrangement. These standardized notations facilitate consistent identification across chemical databases and research publications.
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 |
| Standard InChIKey | NWHFTWDQSDQNBB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CC#N)C |
| Canonical SMILES | CC1=NN(C=C1CC#N)C |
Table 2: Structural representation notations for (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Physical and Chemical Properties
The physical and chemical properties of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile determine its behavior in various environments and its potential applications in chemical synthesis and research. These properties provide essential information for handling, storage, and reaction planning.
Physical State and Appearance
At standard temperature and pressure, (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile typically exists as a solid compound. The specific appearance characteristics such as color and crystalline form may vary depending on purity and preparation methods.
Structural Properties
The compound's molecular structure features a planar pyrazole ring with methyl substituents at positions 1 and 3, and an acetonitrile group at position 4. This arrangement creates a specific electronic distribution that influences its chemical reactivity and potential for interactions with biological systems.
Related Compounds and Structural Isomers
Several structurally related compounds and isomers of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile have been documented in chemical literature. These related structures provide valuable comparative information for understanding structure-activity relationships and potential applications.
Positional Isomer
A significant positional isomer of the titled compound is 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile, which has identical molecular formula and weight but differs in the position of the acetonitrile group, which is attached at position 5 of the pyrazole ring rather than position 4.
| Property | 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile |
|---|---|---|
| CAS Number | 1306738-33-9 | 1015936-59-0 |
| Molecular Formula | C₇H₉N₃ | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol | 135.17 g/mol |
| Standard InChI | InChI=1S/C7H9N3/c1-6-7(3-4-8)5-10(2)9-6/h5H,3H2,1-2H3 | InChI=1S/C7H9N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3H2,1-2H3 |
| Standard InChIKey | NWHFTWDQSDQNBB-UHFFFAOYSA-N | VPBGVTAMFWMYNW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CC#N)C | CC1=NN(C(=C1)CC#N)C |
Table 3: Comparison of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile and its positional isomer
Chlorinated Derivative
A notable derivative of the compound is 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, which contains an additional chlorine atom at position 5 of the pyrazole ring. This structural modification alters the compound's electronic properties and potential reactivity patterns .
| Property | 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile |
|---|---|
| CAS Number | 1599242-32-6 |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Standard InChI | InChI=1S/C7H8ClN3/c1-5-6(3-4-9)7(8)11(2)10-5/h3H2,1-2H3 |
| Standard InChIKey | YFBJZYXHGQPZRZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1CC#N)Cl)C |
Table 4: Properties of the chlorinated derivative of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
Applications and Research Significance
(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile holds significance primarily as a research compound and building block in chemical synthesis.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis pathways, particularly in the development of more complex pyrazole derivatives. The presence of the nitrile group provides an activation point for various chemical transformations, enabling the creation of structurally diverse compounds with potential applications in pharmaceutical research .
Future Research Directions
Several promising research directions could expand our understanding of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile and enhance its utility in various applications.
Structure-Activity Relationship Studies
Comparative studies examining the biological activities of (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile alongside its isomers and derivatives could provide valuable insights into structure-activity relationships. Such research could guide the rational design of new pyrazole-based compounds with enhanced properties for specific applications.
Synthetic Methodology Development
The development of improved synthetic routes for (1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile and its derivatives could enhance accessibility and enable more efficient production of these compounds for research purposes. Exploration of green chemistry approaches and catalytic methods could be particularly valuable in this context .
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